molecular formula C9H14ClN3O B1523009 3-[(2-Aminophenyl)amino]propanamide hydrochloride CAS No. 1258650-84-8

3-[(2-Aminophenyl)amino]propanamide hydrochloride

Cat. No.: B1523009
CAS No.: 1258650-84-8
M. Wt: 215.68 g/mol
InChI Key: QEKKOJIKTYKYQF-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)amino]propanamide hydrochloride is a chemical compound with the CAS Number: 1258650-84-8 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 3-(2-aminoanilino)propanamide hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O.ClH/c10-7-3-1-2-4-8(7)12-6-5-9(11)13;/h1-4,12H,5-6,10H2,(H2,11,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular formula is C9H14ClN3O . Unfortunately, additional physical and chemical properties like boiling point, density, or solubility were not available in the sources I found.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One study focuses on the development of orally active, water-soluble neurokinin-1 receptor antagonists, highlighting their potential in clinical administration for conditions such as emesis and depression due to their high affinity and effectiveness in pre-clinical tests (Harrison et al., 2001).

Anticonvulsant Studies

Another area of application is in anticonvulsant studies, where N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrated significant potency against generalized seizures in mice, surpassing standard drugs like phenytoin and valproate in efficacy, presenting a promising avenue for future anticonvulsant therapies (Idris et al., 2011).

Heterocyclic Core Structures

The synthesis of highly substituted 2-aminoimidazoles through addition-hydroamination-isomerization sequences, utilizing propargyl cyanamides, showcases the creation of valuable pharmacophores for potential drug development (Giles et al., 2009).

Immunomodulatory and Antiviral Activities

Studies on compounds like FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) demonstrate its role as an immunosuppressant and potential antiviral agent, specifically targeting cytomegalovirus DNA maturation and showcasing a novel mechanism for antiviral therapy (Buerger et al., 2001).

Immunopharmacology

Further exploration into immunosuppressive activity, compounds similar to 3-[(2-Aminophenyl)amino]propanamide hydrochloride have shown promise in the field of organ transplantation and the treatment of autoimmune disorders, indicating their significant impact on immunopharmacology (Kiuchi et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or comes into contact with skin . The hazard statements associated with it are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(2-aminoanilino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-3-1-2-4-8(7)12-6-5-9(11)13;/h1-4,12H,5-6,10H2,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKKOJIKTYKYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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